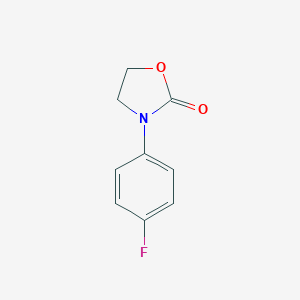

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one

Description

3-(4-Fluorophenyl)-1,3-oxazolidin-2-one is a fluorinated oxazolidinone derivative characterized by a five-membered oxazolidinone ring substituted with a 4-fluorophenyl group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs containing the oxazolidinone pharmacophore, which is known for antibacterial and antithrombotic activities . Its structural simplicity and versatility make it a scaffold for derivatization, enabling modifications that enhance biological activity, metabolic stability, or synthetic utility.

Properties

Molecular Formula |

C9H8FNO2 |

|---|---|

Molecular Weight |

181.16g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H8FNO2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6H2 |

InChI Key |

XWZUOAWIJKVLKC-UHFFFAOYSA-N |

SMILES |

C1COC(=O)N1C2=CC=C(C=C2)F |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(4-Aminophenyl)-1,3-oxazolidin-2-one

- Structure: Differs by the substitution of the 4-fluorophenyl group with a 4-aminophenyl group.

- Applications : A key motif in drugs like Rivaroxaban (anticoagulant), Sutezolid (antibiotic), and Linezolid (antibiotic) .

- Synthesis: Produced via catalytic reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one using Au nanoclusters (Au-NCs/SCNPs) in water, achieving 89% yield after 20 hours .

- Key Difference: The amino group enhances hydrogen-bonding capacity, improving target binding in pharmaceuticals compared to the fluoro derivative.

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

- Structure: Features a hydroxypentanoyl side chain and a phenyl group at position 3.

- Applications : Intermediate in ezetimibe synthesis; exhibits >95% conversion in biocatalytic reductions due to stereochemical precision (S-configuration at C4 and C5) .

- Key Difference: The hydroxypentanoyl group introduces chirality and hydroxyl functionality, critical for enzymatic recognition and metabolic stability .

(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

- Structure: Contains an aminomethyl group at position 5 of the oxazolidinone ring.

- Applications: Potential precursor for CNS-targeted drugs; the aminomethyl group may enhance blood-brain barrier penetration .

- Key Difference: The aminomethyl substituent alters electronic properties and solubility, impacting pharmacokinetics compared to the parent compound .

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

(4R)-3-[(4-Fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one

- Structure : Includes an acetylated 4-fluorophenyl group and an isopropyl group at position 4.

- Applications : Used in asymmetric synthesis; the isopropyl group enhances steric hindrance, influencing enantioselectivity in catalytic reactions .

Structural and Functional Analysis

Table 1: Comparative Data for Oxazolidinone Derivatives

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (e.g., -F) : Enhance oxidative stability and influence π-π stacking in drug-receptor interactions .

- Amino Groups: Improve solubility and binding affinity but may increase metabolic susceptibility .

- Hydroxyl Groups : Introduce hydrogen-bonding sites, critical for enzymatic catalysis and chiral resolution .

Stereochemical Considerations

Stereochemistry significantly impacts biological activity. For example, the (4S,5S) configuration in ezetimibe intermediates ensures proper alignment with UDP-glucuronyl transferase enzymes, enabling efficient glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.